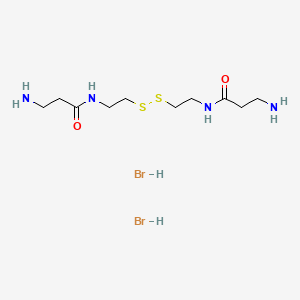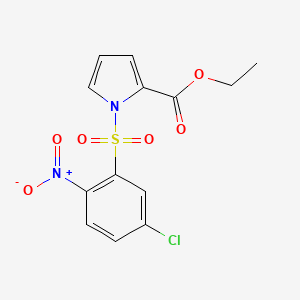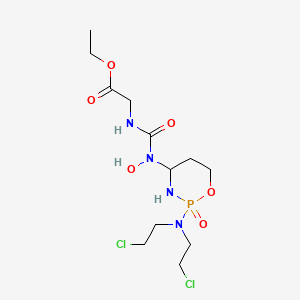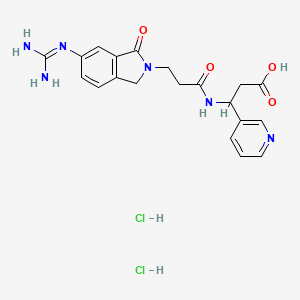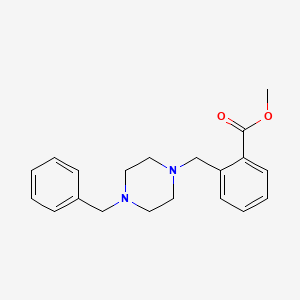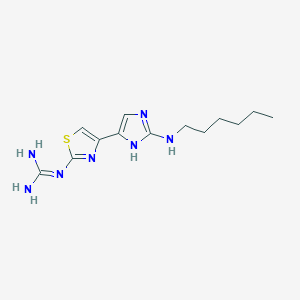
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is a complex organic compound that features a guanidine group, an imidazole ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- typically involves multi-step organic reactions. One common method involves the guanylation of amines with carbodiimides, often catalyzed by transition metals . Another approach is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines . These reactions are usually carried out under mild conditions and can achieve high yields.
Industrial Production Methods
Industrial production of guanidine derivatives often employs catalytic guanylation reactions. These methods are efficient and scalable, making them suitable for large-scale production . The use of transition-metal catalysts in these reactions helps in achieving high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in treating muscle weakness and fatigue associated with myasthenic syndromes.
Industry: Utilized in the synthesis of advanced materials and as a component in molecular glues.
Mechanism of Action
The mechanism of action of guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- involves its interaction with various molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, it can bind to phosphatidylglycerol and cardiolipin, leading to membrane damage and accumulation of intracellular ATP .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simple molecule with similar basic properties.
Isopropoxy Benzene Guanidine: Known for its antimicrobial activity.
Therbogrel: A guanidine derivative with thromboxane A2 receptor activity.
Uniqueness
Guanidine, (4-(2-(hexylamino)-1H-imidazol-4-yl)-2-thiazolyl)- is unique due to its combined structural features of guanidine, imidazole, and thiazole rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
88723-96-0 |
|---|---|
Molecular Formula |
C13H21N7S |
Molecular Weight |
307.42 g/mol |
IUPAC Name |
2-[4-[2-(hexylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C13H21N7S/c1-2-3-4-5-6-16-12-17-7-9(18-12)10-8-21-13(19-10)20-11(14)15/h7-8H,2-6H2,1H3,(H2,16,17,18)(H4,14,15,19,20) |
InChI Key |
QIFAUHLPIKAQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




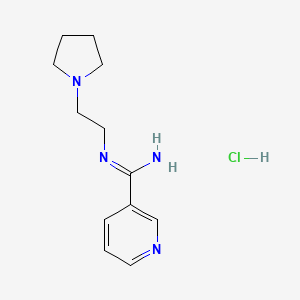
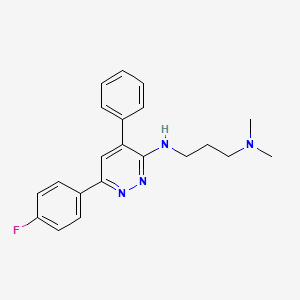
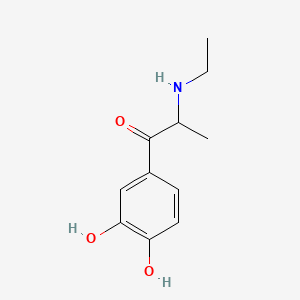
![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
